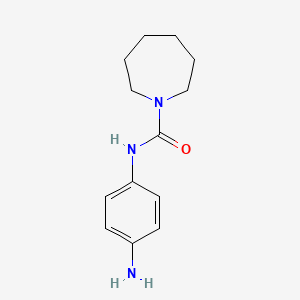

N-(4-aminophényl)azépane-1-carboxamide

Vue d'ensemble

Description

N-(4-aminophenyl)azepane-1-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an azepane ring, a primary amine group, and a carboxamide group, making it a versatile molecule for scientific research and industrial use.

Synthetic Routes and Reaction Conditions:

Purification: The product is purified through recrystallization or chromatography to achieve high purity.

Industrial Production Methods:

Batch Production: In an industrial setting, the compound is produced in batches using reactors designed to handle large volumes.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Scaling Up: The process is scaled up from laboratory to industrial scale, ensuring that reaction conditions are optimized for large-scale production.

Types of Reactions:

Oxidation: N-(4-aminophenyl)azepane-1-carboxamide can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to reduce the azepane ring or other functional groups within the molecule.

Substitution: Substitution reactions can introduce different substituents onto the aromatic ring or the azepane ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution.

Major Products Formed:

Oxidation Products: Hydroxylated derivatives, nitro compounds, and other oxidized forms.

Reduction Products: Reduced azepane derivatives and other reduced forms.

Substitution Products: A variety of substituted derivatives based on the electrophiles and nucleophiles used.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has garnered attention for its potential as a scaffold in drug design due to its promising pharmacological properties. It has been investigated for various applications, including:

- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties, suggesting potential applications in treating infections.

- Anticancer Properties : Preliminary investigations have shown that the compound can inhibit the growth of various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer), indicating its potential as a chemotherapeutic agent.

- Enzyme Inhibition : The compound may inhibit specific enzymes linked to disease pathways, particularly in cancer treatment.

Research has highlighted several key areas where N-(4-aminophenyl)azepane-1-carboxamide exhibits biological activity:

| Activity Type | Description |

|---|---|

| Antimicrobial Activity | Significant activity against both Gram-positive and Gram-negative bacteria. |

| Anticancer Activity | Micromolar activity against various cancer cell lines, inducing apoptosis in treated cells. |

| Enzyme Inhibition | Specific targets identified that could be modulated for therapeutic effects. |

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of N-(4-aminophenyl)azepane-1-carboxamide on several cancer cell lines. Results demonstrated micromolar activity against A549 and HeLa cells, indicating its potential as a chemotherapeutic agent. The compound's ability to induce apoptosis in these cells suggests mechanisms involving programmed cell death.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound, which exhibited significant activity against both Gram-positive and Gram-negative bacteria. This study provided insights into structure-activity relationships that could inform further modifications for enhanced efficacy.

A comparative analysis of N-(4-aminophenyl)azepane-1-carboxamide with similar compounds reveals its unique profile:

| Property | N-(4-aminophenyl)azepane-1-carboxamide | Similar Compounds |

|---|---|---|

| Antimicrobial Activity | High | Moderate |

| Anticancer Activity | Significant against multiple cell lines | Variable |

| Enzyme Inhibition | Specific targets identified | Broad spectrum |

Synthesis and Structural Modifications

Recent research has focused on synthesizing analogs of N-(4-aminophenyl)azepane-1-carboxamide to explore enhanced biological activities. Modifications to the azepane ring or functional groups have shown promise in increasing potency against specific targets. For instance, structural changes have improved selectivity for certain enzymes involved in cancer progression.

Mécanisme D'action

The mechanism by which N-(4-aminophenyl)azepane-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

N-(4-aminophenyl)acetamide: Similar structure but with an acetamide group instead of azepane-1-carboxamide.

N-(4-aminophenyl)benzamide: Similar structure but with a benzamide group instead of azepane-1-carboxamide.

N-(4-aminophenyl)propanamide: Similar structure but with a propanamide group instead of azepane-1-carboxamide.

Uniqueness: N-(4-aminophenyl)azepane-1-carboxamide is unique due to its azepane ring, which provides distinct chemical and biological properties compared to other similar compounds.

This comprehensive overview highlights the importance and versatility of N-(4-aminophenyl)azepane-1-carboxamide in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Activité Biologique

N-(4-aminophenyl)azepane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore the biological activity of the compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

N-(4-aminophenyl)azepane-1-carboxamide consists of:

- An azepane ring , a seven-membered cyclic amine.

- A 4-aminophenyl group , which enhances its interaction with various biological targets.

- A carboxamide functional group , contributing to its chemical reactivity and biological potential.

The compound's formula can be expressed as , indicating the presence of nitrogen and oxygen atoms that are crucial for its biological interactions.

The biological activity of N-(4-aminophenyl)azepane-1-carboxamide is primarily attributed to its ability to interact with specific receptors or enzymes, modulating their activity. The following mechanisms have been identified:

- Receptor Modulation : The compound may act on neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.

- Enzyme Inhibition : It has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which could be relevant for conditions like depression and anxiety .

Pharmacological Properties

Research indicates that N-(4-aminophenyl)azepane-1-carboxamide exhibits several pharmacological properties:

Antidepressant Activity

Studies have suggested that compounds with similar structures show antidepressant-like effects. For instance, nitrogen-containing heterocycles have been explored for their potential as dual-action norepinephrine reuptake inhibitors and serotonin antagonists, which aligns with the pharmacological profile expected from N-(4-aminophenyl)azepane-1-carboxamide .

Cytotoxic Effects

In vitro studies have demonstrated cytotoxicity against leukemia cells, indicating potential applications in cancer therapy. The compound's cytotoxic effects were comparable to known reference compounds, suggesting it may be a candidate for further development in oncology .

Study 1: Antidepressant Potential

A study conducted by Heffernan et al. synthesized a series of compounds similar to N-(4-aminophenyl)azepane-1-carboxamide and evaluated their effects on neurotransmitter systems. The results indicated significant inhibition of norepinephrine reuptake and moderate serotonin receptor antagonism, supporting the compound's potential as an antidepressant agent .

Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic properties of azepane derivatives against KG-1 leukemia cells. The results showed that N-(4-aminophenyl)azepane-1-carboxamide exhibited micromolar range cytotoxicity, comparable to established drugs in this domain. This suggests a possible mechanism involving DNA methyltransferase inhibition, which is critical in cancer cell proliferation .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

N-(4-aminophenyl)azepane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c14-11-5-7-12(8-6-11)15-13(17)16-9-3-1-2-4-10-16/h5-8H,1-4,9-10,14H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPXREVDYHLSSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.